Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
Brand Name: Vulcanchem
CAS No.: 280762-03-0
VCID: VC2872765
InChI: InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-9-4-8(13)5-10(14)7-16-6-9/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+
SMILES: CC(C)(C)OC(=O)N1C2CC(CC1COC2)N
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol

Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane

CAS No.: 280762-03-0

Cat. No.: VC2872765

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane - 280762-03-0

Specification

CAS No. 280762-03-0
Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
IUPAC Name tert-butyl (1S,5R)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Standard InChI InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-9-4-8(13)5-10(14)7-16-6-9/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+
Standard InChI Key PEAPNBGPRYMRNJ-PBINXNQUSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1COC2)N
SMILES CC(C)(C)OC(=O)N1C2CC(CC1COC2)N
Canonical SMILES CC(C)(C)OC(=O)N1C2CC(CC1COC2)N

Introduction

Chemical Identity and Structural Characteristics

Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is a bicyclic compound characterized by a 3-oxa-9-azabicyclo[3.3.1]nonane core structure with an amino group at the 7-position and a Boc protecting group at the 9-position. The compound has been assigned the PubChem CID 74788380 and CAS number 280762-03-0 . This compound is also known by several synonyms including "tert-butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate" and "tert-butyl (1S,5R)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate" .

Molecular Specifications

The compound possesses a molecular formula of C12H22N2O3 with a calculated molecular weight of 242.31 g/mol . The structure incorporates both nitrogen and oxygen heteroatoms strategically positioned within the bicyclic framework, contributing to its chemical behavior and potential applications.

Stereochemistry and Configuration

The stereochemical configuration of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is defined as (1R,5S), indicating specific spatial arrangements at the 1 and 5 positions of the bicyclic system . The "endo" descriptor refers to the orientation of the amino group, which points toward the interior of the bicyclic structure rather than projecting outward.

Table 1: Key Molecular Identifiers of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane

ParameterValue
PubChem CID74788380
CAS Number280762-03-0
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
IUPAC Nametert-butyl (1R,5S)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
InChIKeyPEAPNBGPRYMRNJ-PBINXNQUSA-N

Structural Representation and Chemical Descriptors

The structural complexity of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane necessitates precise chemical notation systems to accurately represent its three-dimensional architecture and functional group arrangement.

Chemical Notations

The compound can be represented using several standardized chemical notation systems that encode its structural information:

SMILES notation: CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1COC2)N

InChI: InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-9-4-8(13)5-10(14)7-16-6-9/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+

These notation systems provide machine-readable representations of the compound's structure, facilitating computational analysis and database searches.

Structural Features

The bicyclic scaffold of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane contains several key structural elements:

  • A 3-oxa-9-azabicyclo[3.3.1]nonane core, comprising two fused rings with oxygen at position 3 and nitrogen at position 9

  • A primary amino group (-NH2) at position 7, in the endo configuration

  • A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen at position 9

The presence of the Boc group serves as a protecting group for the nitrogen atom, a common strategy in organic synthesis to prevent unwanted reactions at this position during multi-step synthetic procedures.

Related Compounds and Structural Comparisons

Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane belongs to a family of structurally related bicyclic compounds that share similar core frameworks but differ in the nature and positioning of functional groups.

Comparison with Structural Analogs

Several compounds share structural similarities with Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane but differ in key aspects:

  • Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane: This analog features a different bicyclic system (9-azabicyclo[3.3.1]nonane) with the amino group at position 3 in the exo configuration, rather than at position 7 in the endo configuration .

  • 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid: This related compound contains an acetic acid moiety at position 7 instead of an amino group, resulting in different chemical properties and potential applications.

  • Endo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane: This compound features a Boc-protected amino group at position 7, representing a protected version of our target compound .

Table 2: Comparison of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane280762-03-0C12H22N2O3242.31 g/molReference compound
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane1363380-67-9C13H24N2O2240.34 g/molDifferent bicyclic system; amino group at position 3 (exo)
9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acidNot specifiedC14H23NO5285.34 g/molAcetic acid group at position 7 instead of amino group
Endo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane1434141-83-9C12H22N2O3242.32 g/molBoc-protected amino group at position 7

Analytical Characterization

The characterization of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane would typically involve various analytical techniques, although specific analytical data is limited in the available search results.

Spectroscopic Analysis

Standard spectroscopic methods for characterizing compounds like Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

    • 1H NMR for proton environments

    • 13C NMR for carbon environments

    • 2D techniques (COSY, HSQC, HMBC) for structural confirmation

  • Infrared (IR) spectroscopy

    • Characteristic bands for N-H stretching (amino group)

    • C=O stretching (carbamate of the Boc group)

    • C-O-C stretching (ether linkage)

  • Mass spectrometry

    • Molecular ion peak confirmation

    • Fragmentation pattern analysis

Chromatographic Methods

Chromatographic techniques would be valuable for assessing the purity and identity of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), potentially with derivatization

  • Thin-Layer Chromatography (TLC) for reaction monitoring

Research Significance and Future Directions

Current Knowledge Gaps

Despite the potential importance of Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane in medicinal chemistry and organic synthesis, several knowledge gaps remain:

  • Detailed synthetic routes specifically optimized for this compound

  • Comprehensive physical and chemical property data

  • Specific biological activities and structure-activity relationships

  • Crystal structure and detailed conformational analysis

Future Research Opportunities

Future research directions for Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane might include:

  • Development of efficient and scalable synthetic methodologies

  • Exploration of its potential as a building block for bioactive compounds

  • Investigation of its conformational preferences and their impact on reactivity

  • Screening for specific biological activities, particularly in neurobiological contexts

  • Exploration of structure-activity relationships through systematic modification of the core structure

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